3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one
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Overview
Description
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2/c1-4-8-7(11-9-4)5-2-6(10)3-5/h5H,2-3H2,1H3 . This indicates that the compound has a cyclobutanone ring with a 3-methyl-1,2,4-oxadiazol-5-yl group attached to it .Scientific Research Applications
- Research : Studies have evaluated the cytotoxic effects of 3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one against cancer cell lines. Techniques like the MTT assay quantify living cells by measuring mitochondrial enzyme activity, which reduces tetrazolium dye (MTT) to purple formazan .
- Evaluation : Researchers have assessed the in vitro antifungal activity of 3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Comparisons were made with the commercial fungicide propiconazole .
Anticancer Properties
Antifungal Activity
Drug Design and Optimization
Future Directions
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-8-7(11-9-4)5-2-6(10)3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVLBGUOFHZQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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